molecular formula C14H17F3N4O5 B2458717 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide CAS No. 477768-37-9

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide

Cat. No.: B2458717
CAS No.: 477768-37-9
M. Wt: 378.308
InChI Key: ZMDRBAMYRFLMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes nitro groups and a trifluoromethyl group attached to an aniline moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The trifluoromethyl group is then added through electrophilic substitution reactions. The final step involves the formation of the amide bond, which can be achieved using various coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by amide bond formation using automated reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dinitro-4-(trifluoromethyl)aniline
  • 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
  • 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline

Uniqueness

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O5/c1-13(2,3)11(12(22)18-4)19-10-8(20(23)24)5-7(14(15,16)17)6-9(10)21(25)26/h5-6,11,19H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDRBAMYRFLMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.